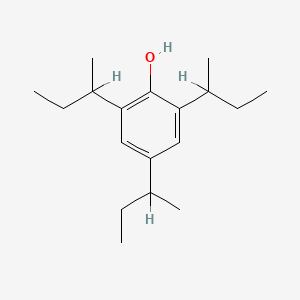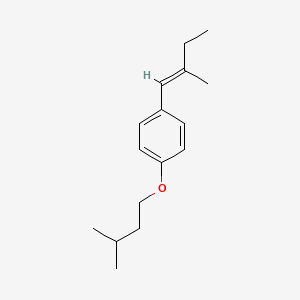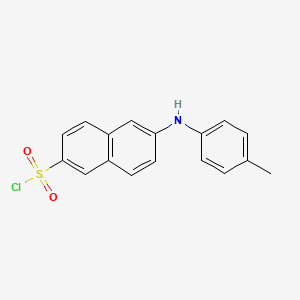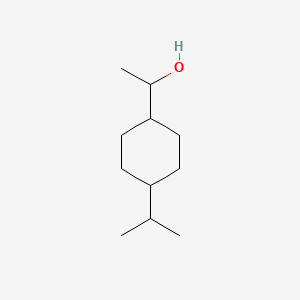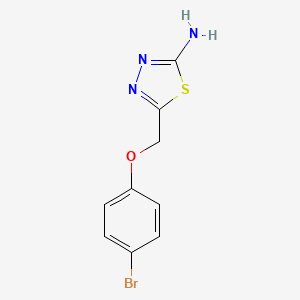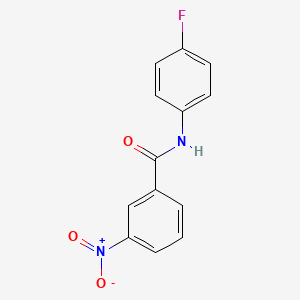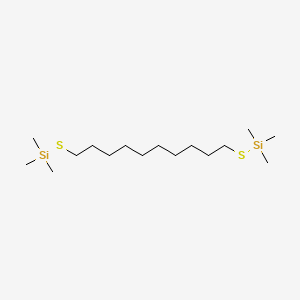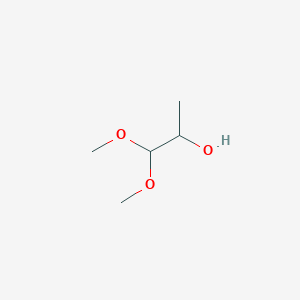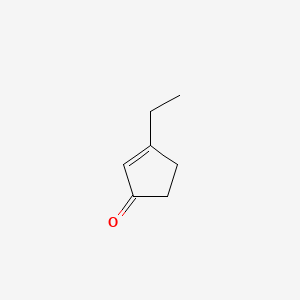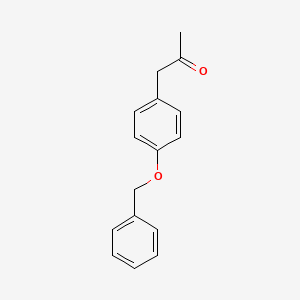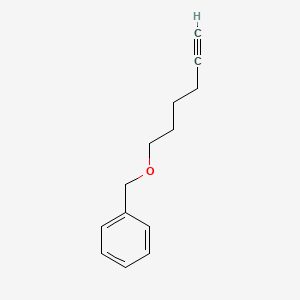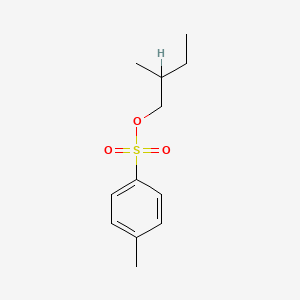
2-Methylbutyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C12H18O3S and a molecular weight of 242.33 g/mol . . This compound is a colorless to light yellow liquid that is soluble in various organic solvents such as acetone, chloroform, dichloromethane, diethyl ether, and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: : 2-Methylbutyl 4-methylbenzenesulfonate is typically synthesized by reacting p-toluenesulfonyl chloride with (S)-2-methyl-1-butanol in the presence of a base . The reaction is usually carried out in an aprotic solvent like pyridine, which also acts as a base . The reaction conditions involve maintaining a controlled temperature to ensure the formation of the ester without any side reactions .
Industrial Production Methods: : In industrial settings, the synthesis of p-toluenesulfonic acid 2-methylbutyl ester follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: : 2-Methylbutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.
Hydrolysis: When heated with acid and water, it undergoes hydrolysis to form toluene and sulfuric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Acidic conditions with water are used to hydrolyze the ester.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are toluene and sulfuric acid.
Scientific Research Applications
2-Methylbutyl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of p-toluenesulfonic acid 2-methylbutyl ester involves its role as a leaving group in nucleophilic substitution reactions . The tosylate group is a good leaving group, which facilitates the substitution of the tosylate by various nucleophiles . This property is exploited in organic synthesis to introduce different functional groups into molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl p-toluenesulfonate: Similar in structure but with an ethyl group instead of a 2-methylbutyl group.
Methyl p-toluenesulfonate: Contains a methyl group instead of a 2-methylbutyl group.
Uniqueness: : 2-Methylbutyl 4-methylbenzenesulfonate is unique due to its specific structure, which imparts different reactivity and physical properties compared to its analogs . The presence of the 2-methylbutyl group can influence the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis .
Properties
CAS No. |
63526-71-6 |
|---|---|
Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2-methylbutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-4-10(2)9-15-16(13,14)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
HPEVJTNZYIMANV-JTQLQIEISA-N |
SMILES |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Isomeric SMILES |
CC[C@H](C)COS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B1617238.png)
